N-[3-(acetylamino)phenyl]-4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
4-BUTYL-N-(3-ACETAMIDOPHENYL)-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely studied in medicinal chemistry . This particular compound features a pyrrolo[1,2-a]quinazoline core, which is fused with a pyrrole ring, making it a tricyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-N-(3-ACETAMIDOPHENYL)-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes and amines under acidic or basic conditions . The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-N-(3-ACETAMIDOPHENYL)-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives .
Scientific Research Applications
4-BUTYL-N-(3-ACETAMIDOPHENYL)-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BUTYL-N-(3-ACETAMIDOPHENYL)-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A simpler structure with similar biological activities.
Quinazolinone: Known for its antimicrobial and anticancer properties.
Pyrroloquinoline: Another tricyclic compound with diverse biological activities.
Uniqueness
4-BUTYL-N-(3-ACETAMIDOPHENYL)-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE is unique due to its specific tricyclic structure and the presence of both butyl and acetamidophenyl groups. These structural features contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C24H26N4O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-butyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C24H26N4O4/c1-3-4-14-27-22(31)19-10-5-6-11-20(19)28-21(30)12-13-24(27,28)23(32)26-18-9-7-8-17(15-18)25-16(2)29/h5-11,15H,3-4,12-14H2,1-2H3,(H,25,29)(H,26,32) |
InChI Key |
OWEXTYBKUXEVIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=CC(=C4)NC(=O)C |
Origin of Product |
United States |
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